Lanthionine

Descripción general

Descripción

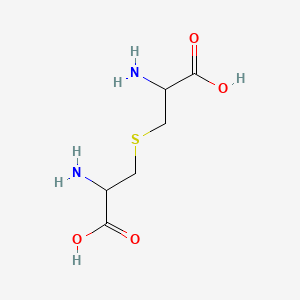

Lanthionine is a nonproteinogenic amino acid with the chemical formula (HOOC-CH(NH2)-CH2-S-CH2-CH(NH2)-COOH). It is typically formed by a cysteine residue and a dehydrated serine residue . Despite its name, lanthionine does not contain the element lanthanum .

Synthesis Analysis

Lanthionine is synthesized by a variety of methods including sulfur extrusion from cystine, ring opening of serine β-lactone, and hetero-conjugate addition of cysteine to dehydroalanine . A novel class of lanthionine synthetases, termed LanL, has been discovered that consists of three distinct catalytic domains . LanL enzymes install dehydroamino acids via phosphorylation of Ser/Thr residues by a protein kinase domain and subsequent elimination of the phosphate by a phosphoSer/Thr lyase domain .Molecular Structure Analysis

The molecular structure of lanthionine is characterized by its unique thioether rings formed by the addition of Cys residues to the dehydro amino acids . This structure is generated by remarkable biocatalysts known as lantibiotic synthetases .Chemical Reactions Analysis

The chemical reactions involved in the formation of lanthionine include dehydration of Ser/Thr residues and intramolecular addition of Cys thiols to the resulting dehydro amino acids . These reactions are carried out by lantibiotic synthetases .Physical And Chemical Properties Analysis

Lanthionine has a molar mass of 208.2318 g/mol and a melting point of 280 to 283 °C . It is an off-white crystalline powder .Aplicaciones Científicas De Investigación

Neuroprotective Agent

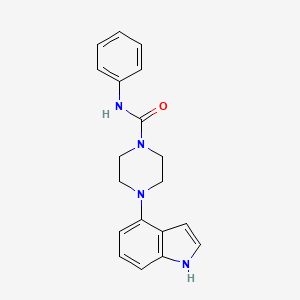

Lanthionine has been identified to have neuroprotective properties. It is found in the mammalian brain and is involved in the production of lanthionine ketimine (LK), which possesses neuroprotective, neuritigenic, and anti-inflammatory activities . This makes it a potential therapeutic agent for neurodegenerative diseases and brain injuries.

Antibacterial Applications

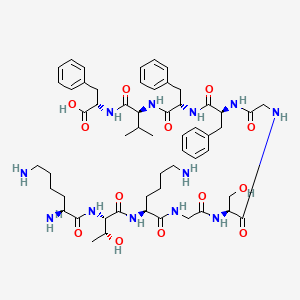

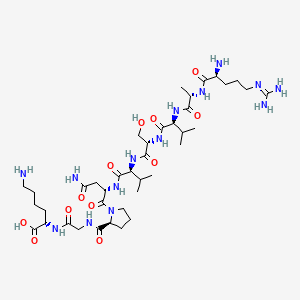

Lanthionine is a key structural element in lantibiotics, a class of antibacterial peptides. These peptides are known for their effectiveness against a range of Gram-positive bacteria and are being explored for their potential as alternatives to traditional antibiotics, especially in the face of rising antibiotic resistance .

Biochemical Research

In biochemical research, lanthionine is significant for its role in the biosynthesis of lanthipeptides. These molecules are ribosomally synthesized and post-translationally modified peptides that have various biological activities. The study of lanthionine synthetases provides insights into new mechanistic and evolutionary pathways .

Agricultural Use

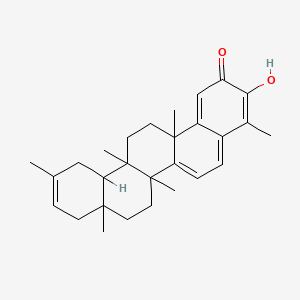

Lanthionine has applications in agriculture, particularly in the cultivation of shiitake mushrooms. It is a key component responsible for the characteristic aroma of these mushrooms, and its synthesis can be induced by certain treatments, which is of commercial interest for enhancing flavor profiles .

Food Industry

In the food industry, lanthionine is part of the composition of nisin, a lantibiotic used as a food preservative. Nisin’s ability to inhibit the growth of foodborne pathogens and prevent spore germination makes it valuable for extending the shelf life of various food products .

Environmental Science

Lanthionine’s role in environmental science is linked to its presence in natural peptides with antimicrobial properties. These properties can be harnessed for environmental applications, such as bioremediation processes to reduce bacterial contamination .

Material Science

The unique chemical structure of lanthionine, particularly its thioether bridges, makes it an interesting subject in material science. Research into the synthesis and protection of lanthionine derivatives can lead to the development of new materials with enhanced stability and functionality .

Industrial Applications

Lanthionine’s role in the production of lantibiotics has industrial significance. The sustainable production of these peptides is crucial for their use in pharmaceuticals and other applications. Efforts are being made to enhance production yields through both biological and chemical synthesis methods .

Safety and Hazards

Direcciones Futuras

The future of lanthionine research lies in further understanding its biosynthetic pathways and exploring its potential as a therapeutic agent. The discovery of a third biosynthetic route for lanthionine-containing peptides provides further insight into how these cyclic peptides have evolved . Given the remarkable efficiency of formation of lanthionine-containing polycyclic peptides and their high degree of specificity for their cognate cellular targets, it is perhaps not surprising that multiple distinct families of polypeptide sequences have evolved to access this structurally and functionally diverse class of compounds .

Mecanismo De Acción

Target of Action

Lanthionine, also known as L-Lanthionine, is a lanthionine-containing peptide antibiotic . Its primary targets are the cell walls of Gram-positive bacteria . The compound interacts with a molecule known as lipid II, which is essential for bacterial cell wall synthesis . This interaction is crucial for the antibiotic activity of lanthionine .

Mode of Action

Lanthionine exerts its effects through two main mechanisms . The first involves the abduction of the cell wall precursor lipid II from the septum . The second mechanism involves the formation of pores composed of lipid II and lanthionine . These actions result in the inhibition of bacterial growth .

Biochemical Pathways

Lanthionine is synthesized through a series of post-translational modifications . These modifications involve the dehydration of serine/threonine residues and the coupling of the resulting dehydro amino acids to cysteines . This process results in the formation of (methyl)lanthionines . The biosynthesis of lanthionine is facilitated by a cluster of genes that encode various proteins, including a structural gene, modification enzymes, a transporter, a leader peptidase, an immunity protein, and components of an autoinduction system .

Pharmacokinetics

One study on a lanthipeptide gpcr agonist, bt-11, showed that it had a prolonged half-life in plasma, indicating potential bioavailability . The study also found that the maximum systemic concentrations of BT-11 were approximately 1/6000th of the observed concentrations in feces and the distal gastrointestinal tract .

Result of Action

The interaction of lanthionine with lipid II leads to the inhibition of bacterial growth . This is achieved through the disruption of cell wall synthesis and the formation of pores in the bacterial membrane . These actions result in the bactericidal activity of lanthionine .

Action Environment

The action of lanthionine is influenced by the environment in which it is present. For instance, lanthionine is predominantly produced by Gram-positive bacteria and is principally effective against Gram-positive bacteria

Propiedades

IUPAC Name |

(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPCPZJAHOETAG-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871812, DTXSID601020926 | |

| Record name | L-Lanthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Lanthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthionine | |

CAS RN |

922-55-4, 3183-08-2 | |

| Record name | L-Lanthionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Lanthionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3183-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003183082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lanthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Lanthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-(2-amino-2-carboxyethyl)-DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANTHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5M8Q1P1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LANTHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO78O46X3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lanthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

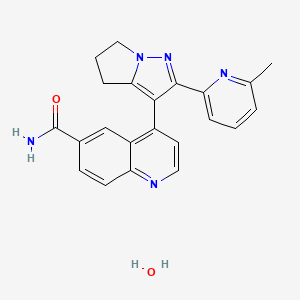

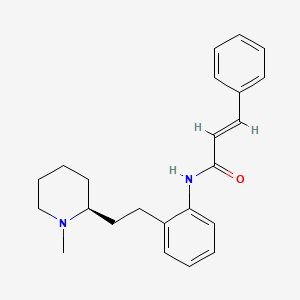

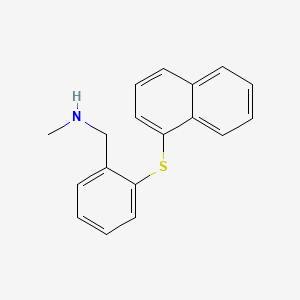

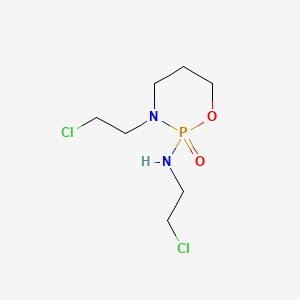

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1674426.png)

![2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide](/img/structure/B1674429.png)

![(2R)-N-Hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-YL)methoxy]phenyl}-2-oxopyrrolidin-1-YL]propanamide](/img/structure/B1674431.png)